molecular formula C6H12N4 B8036933 1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole

1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole

Cat. No.: B8036933
M. Wt: 140.19 g/mol
InChI Key: XUOWCLBYUNVYID-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and ethyl groups attached to the pyrazole ring imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

The synthesis of 1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of transition-metal catalysts and photoredox reactions are common in the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized pyrazole derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-hydrazinyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring’s electronic properties also allow it to participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

1-Ethyl-5-hydrazinyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be harnessed for various applications.

Properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-6(8-7)4-5(2)9-10/h4,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOWCLBYUNVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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